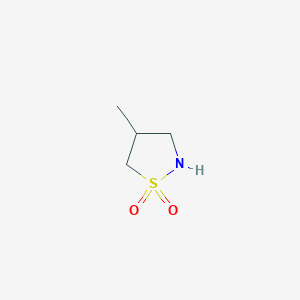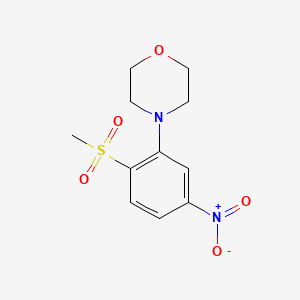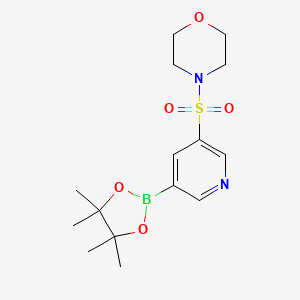
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid
Overview
Description
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid (CAS# 770719-22-7) is a useful research chemical . It has a molecular weight of 217.13 and a molecular formula of C8H5F2NO4 .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid can be represented by the SMILES string:C1=C(C(=CC(=C1F)N+[O-])F)CC(=O)O . The InChI code for this compound is InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Scientific Research Applications
Synthesis of Schiff Bases
This compound is used in the synthesis of Schiff bases, which are an important class of organic compounds. They are typically formed by the condensation of primary amines with aldehydes or ketones. These bases have a wide range of applications, including as ligands in coordination chemistry .
Coordination to Palladium
The synthesized Schiff bases from 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid can be coordinated to palladium, creating complexes that show high activity and selectivity in Mizoroki–Heck C-C coupling reactions . This is crucial for creating new compounds in pharmaceuticals and materials science.
Antifungal Activity
Some palladium complexes derived from these Schiff bases exhibit antifungal effects against clinically important fungi such as Candida albicans and Cryptococcus neoformans . This suggests potential applications in developing new antifungal agents.
Catalytic Activity in Organic Reactions
The palladium complexes are also active catalysts in Mizoroki–Heck reactions, which are used to form carbon-carbon bonds in organic synthesis . This is a key step in the production of various organic compounds, including pharmaceuticals and polymers.
Drug Discovery
Due to its physicochemical properties, such as high GI absorption and moderate lipophilicity, 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid could be a valuable intermediate in drug discovery, particularly in the synthesis of drug candidates with improved pharmacokinetic profiles .
Material Synthesis
Analytical Chemistry
In analytical chemistry, derivatives of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid can be used as standards or reagents in chromatographic methods and mass spectrometry, aiding in the detection and quantification of complex mixtures .
Environmental Studies
The environmental fate of fluorinated compounds is of great interest due to their persistence and potential bioaccumulation. Research into the degradation and transformation of 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid can provide insights into the environmental impact of such compounds .
Safety and Hazards
properties
IUPAC Name |
2-(2,5-difluoro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVWDBXMJDAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluoro-4-nitrophenyl)acetic Acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)